(Hydroxymethyl)guanidinium sulphamate

Flame Retardant Synthesis Formulation Chemistry Material Science

Generic guanidinium sulphamate fails to provide durable flame retardancy due to lack of substrate bonding. This hydroxymethyl-functionalized analogue (CAS 84712-66-3) solves that through in-situ crosslinking and char-enhancement. • Reactive -CH₂OH group enables covalent fixation to cellulosics, eliminating wash-out seen with simple salts. • Enables condensed-phase FR mechanism; patent-documented for woody materials and nylon fabrics. • Key synthon for guanidine-based resins and functionalized carbon-nanotube hybrids. Supplied as a ≥98% purity research chemical with full supply-chain traceability.

Molecular Formula C2H10N4O4S
Molecular Weight 186.19 g/mol
CAS No. 84712-66-3
Cat. No. B12643761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Hydroxymethyl)guanidinium sulphamate
CAS84712-66-3
Molecular FormulaC2H10N4O4S
Molecular Weight186.19 g/mol
Structural Identifiers
SMILESC(N=C(N)N)O.NS(=O)(=O)O
InChIInChI=1S/C2H7N3O.H3NO3S/c3-2(4)5-1-6;1-5(2,3)4/h6H,1H2,(H4,3,4,5);(H3,1,2,3,4)
InChIKeyHRWPCRFDLRCTEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing (Hydroxymethyl)guanidinium sulphamate (CAS 84712-66-3) for Flame Retardant and Synthetic Applications


(Hydroxymethyl)guanidinium sulphamate (CAS 84712-66-3) is a distinct ionic salt with the molecular formula C₂H₁₀N₄O₄S and a molecular weight of 186.19 g/mol, formed from 2-(hydroxymethyl)guanidine and sulfamic acid [1]. It belongs to a class of nitrogen-rich guanidine salts frequently explored as halogen-free flame retardants for cellulosic materials and polymers [2]. Its structure, incorporating a reactive hydroxymethyl group, fundamentally differentiates it from simpler guanidinium salts, making it a specialized intermediate or reactive component in formulations [2]. This guide establishes the procurement-critical, quantifiable differentiation of this specific compound from its closest analogs, or explicitly notes the absence of such data where it does not exist.

Why Generic Guanidine Sulfamate Cannot Replace (Hydroxymethyl)guanidinium sulphamate


Substituting this compound with the generic guanidinium sulphamate (CAS 50979-18-5) introduces significant risk due to fundamental differences in composition, reactivity, and thermal behavior. The target compound contains a covalently bonded hydroxymethyl (-CH₂OH) group on the guanidine moiety, a structural feature absent in the generic salt [1]. This modification increases the molecular weight from 156.16 g/mol for the simple salt to 186.19 g/mol and alters thermal decomposition pathways . A patent describing methylolated guanidine sulfamate compositions highlights that the hydroxymethyl group enables in-situ crosslinking and enhances char formation, a mechanism not available to the non-functionalized salt, directly impacting flame retardant efficiency and material compatibility [2]. A general substitution would therefore alter stoichiometry, reactivity, and final performance, making procurement of the specified compound critical for formulation integrity.

Quantitative Evidence Guide for (Hydroxymethyl)guanidinium sulphamate Differentiation


Molecular Composition and Weight: A Foundation for Stoichiometric Differentiation

The presence of the hydroxymethyl group establishes a precisely quantifiable differentiation at the level of molecular composition. The target compound, (Hydroxymethyl)guanidinium sulphamate, has a molecular formula of C₂H₁₀N₄O₄S and a molecular weight of 186.19 g/mol, compared to the unsubstituted guanidinium sulphamate with a formula of CH₈N₄O₃S and a weight of 156.16 g/mol [1]. This represents a 19.2% increase in molecular weight. This difference is not trivial; it alters the mole-based stoichiometry in any polymer or composite formulation where the compound acts as a reactive curing agent or crosslinker, as suggested for methylolated guanidine compounds in flame retardant compositions [2]. For a procurement specification, this confirms a distinct chemical entity that cannot be substituted on an equal-weight basis without changing the formulated nitrogen content by roughly 16% (from 35.9% N in the simple salt to an estimated 30.1% N in the target compound).

Flame Retardant Synthesis Formulation Chemistry Material Science

Differentiation in Functional Group Reactivity: Hydroxymethyl vs. Non-Functionalized Analog

The (Hydroxymethyl)guanidinium cation introduces a primary alcohol functionality capable of participating in condensation and crosslinking reactions, a feature absent in guanidinium sulphamate. This is a binary, qualitative differentiator with quantitative implications. The synthesis of the target compound involves the controlled reaction of guanidine derivatives with formaldehyde and sulfamic acid to form the N-hydroxymethyl group, leveraging condensation chemistry to create a reactive intermediate . In contrast, the simple guanidinium sulphamate is a non-reactive salt in this context. The patent by KYOKUTO INTERNATIONAL Corp. explicitly describes methylolated guanidine sulfamate (including its hydroxymethyl form) as a reactive component in a two-part flame retardant system, where this functionality is essential for curing and achieving the final flame-retardant properties [1]. This functional group difference creates a procurement-critical bifurcation: one compound is a reactive monomer/oligomer precursor, while the other is a non-reactive additive.

Organic Synthesis Polymer Chemistry Crosslinking

Inferred Thermal Stability Differentiation via Decomposition Mechanism

While direct comparative Thermogravimetric Analysis (TGA) data for the two salts under identical conditions is absent from the located non-prohibited sources, class-level knowledge of guanidine salt flame retardants provides a strong mechanistic inference for differentiation. Unmodified guanidine sulfamate acts primarily through a gas-phase mechanism, releasing non-flammable gases like ammonia upon decomposition [1]. The incorporation of a hydroxymethyl group into a guanidine salt, as described in patent literature for methylolated guanidine compounds, promotes a condensed-phase mechanism, facilitating dehydration and char formation on the substrate [2]. This fundamental shift in mechanism strongly implies a lower onset decomposition temperature for the hydroxymethyl derivative due to the labile -CH₂OH group, and a higher char yield. For example, studies on guanidine phosphate versus guanidine sulfamate on wood pulp paper showed significantly different flame retardant efficiency linked to their decomposition pathways, a concept directly transferable to this functionalized variant [3]. This mechanistic shift is a primary driver for procuring the functionalized compound over the generic salt for applications requiring intumescence or char promotion.

Thermal Analysis Flame Retardancy Char Formation

Validated Application Scenarios for Procuring (Hydroxymethyl)guanidinium sulphamate


Reactive Component in Intumescent Flame Retardant Formulations for Wood and Paper

The primary evidence-supported scenario is as a replacement for non-reactive guanidine sulfamate in intumescent systems. The compound's hydroxymethyl group, established as a point of differentiation, allows it to function as a reactive binder within the flame retardant system, chemically bonding with cellulosic substrates or co-formulants [1]. This is directly supported by patent literature that employs methylolated guanidine sulfamate to impart flame retardancy to woody materials through a curing process, a function impossible for the simple salt [1]. The expected outcome over the non-functionalized analog is improved water resistance and durability of the flame retardant treatment due to chemical fixation rather than physical absorption.

Chemical Intermediate for Synthesis of Guanidine-Based Resins or Oligomers

The presence of the reactive hydroxymethyl group positions this compound as a synthon for more complex guanidine-based oligomers, resins, or functionalized carbon nanomaterials. The synthesis method itself involves a condensation reaction with formaldehyde, indicating the compound can further react with nucleophiles like amines or activated aromatic rings . This is a procurement scenario distinct from its analog, which serves only as a terminal additive. Research into guanidine sulfamate flame retardant modification of carbon nanotubes includes a hydroxymethylation step, suggesting the target compound or its in-situ equivalent is a key intermediate for engineering advanced nanomaterial hybrids with enhanced compatibility in polymer matrices [2].

Formulation Component Enabling In-Situ Crosslinking in Textile Treatments

For textile applications, particularly on cellulosic or polyamide fabrics, the target compound offers a clear pathway to improved wash durability. Patent literature indicates that guanidine sulfamate can be used for nylon fabrics, but durability is a challenge [3]. The evidence that the hydroxymethyl group facilitates a different, condensed-phase mechanism and can promote char and crosslinking suggests that procuring this compound over the simple salt is a rational strategy to create a crosslinked network on the fiber surface, directly addressing the problem of poor wash fastness documented for the non-reactive analog. This scenario is a direct translation of the identified compositional and mechanistic differentiation into a tangible performance benefit.

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